3-(Ethylamino)benzonitrile
Overview
Description
3-(Ethylamino)benzonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of benzonitrile, where an ethylamino group is attached to the benzene ring
Scientific Research Applications
3-(Ethylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute oral toxicity, and acute dermal toxicity . It is advised to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .
Future Directions
A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent . The results indicated that hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ( (NH 2 OH) 2 · [HSO 3 - b -Py]·HSO 4) was an expert alternative to hydroxylamine hydrochloride . This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory properties , suggesting potential targets could be enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for anti-inflammatory activity . These compounds showed significant inhibition of COX enzymes, which play a crucial role in the inflammatory response .
Biochemical Pathways
For instance, it might affect the arachidonic acid pathway, where COX enzymes convert arachidonic acid to prostaglandins, leading to inflammation .
Pharmacokinetics
A compound with similar structure, 2-(methylamino)benzonitrile, has been reported to have high gastrointestinal absorption and is considered to be bbb permeant . It is also reported to be a CYP1A2 inhibitor .
Result of Action
Based on the anti-inflammatory properties of similar compounds, it can be hypothesized that it may lead to a reduction in the production of inflammatory mediators, such as prostaglandins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of 3-(Ethylamino)benzonitrile. For instance, a study on the green synthesis of benzonitrile using ionic liquid as the recycling agent demonstrated that the reaction can proceed smoothly under mild conditions without the aid of any metals, additional oxidants, or strong bases .
Biochemical Analysis
Biochemical Properties
It is known that nitriles, a group of organic compounds that includes 3-(Ethylamino)benzonitrile, can participate in various biochemical reactions
Cellular Effects
It is known that nitriles can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that nitriles can interact with various biomolecules, potentially leading to changes in gene expression
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages .
Metabolic Pathways
It is known that nitriles can be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Ethylamino)benzonitrile involves the reaction of 3-(Bromomethyl)benzonitrile with ethylamine in tetrahydrofuran at 0°C. The reaction mixture is then concentrated under vacuum, and the residue is extracted with dichloromethane .
Industrial Production Methods: Industrial production methods for benzonitrile derivatives often involve the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method can be adapted for the production of this compound by introducing the ethylamino group through subsequent reactions.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or alkyl halides.
Major Products:
Oxidation: Produces amides or carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted benzonitrile derivatives.
Comparison with Similar Compounds
Benzonitrile: The parent compound, lacking the ethylamino group.
3-(Methylamino)benzonitrile: Similar structure but with a methylamino group instead of an ethylamino group.
4-(Ethylamino)benzonitrile: Similar structure but with the ethylamino group in the para position.
Uniqueness: 3-(Ethylamino)benzonitrile is unique due to the specific positioning of the ethylamino group on the benzene ring, which can influence its reactivity and interaction with other molecules. This positioning can lead to different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(ethylamino)benzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXWPZQREZOXJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599646 | |
Record name | 3-(Ethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883742-00-5 | |
Record name | 3-(Ethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(ethylamino)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.